2-Methyl-2-phenylchroman-4-one
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Overview
Description
2-Methyl-2-phenylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a dihydropyran ring, with a methyl group and a phenyl group attached to the second carbon atom of the dihydropyran ring. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenylchroman-4-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is typically heated in a water bath at 75-80°C for 1-1.5 hours .
Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions. The resulting 3-aryloxypropanenitriles are then cyclized in trifluoroacetic acid with trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound often involves optimizing the above synthetic routes to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromanone ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromanones, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methyl-2-phenylchroman-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer properties, it may induce apoptosis in cancer cells by modulating signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the methyl and phenyl groups at the second carbon atom.
Flavanone: Contains a similar chromanone structure but with different substituents.
Isoflavone: Has a different arrangement of the benzene and dihydropyran rings
Uniqueness
2-Methyl-2-phenylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl and phenyl groups contribute to its enhanced pharmacological properties compared to other chromanone derivatives .
Properties
CAS No. |
62756-35-8 |
---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-methyl-2-phenyl-3H-chromen-4-one |
InChI |
InChI=1S/C16H14O2/c1-16(12-7-3-2-4-8-12)11-14(17)13-9-5-6-10-15(13)18-16/h2-10H,11H2,1H3 |
InChI Key |
XXDBCABHQMLKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |
Origin of Product |
United States |
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